Enzyme Inhibition Profile Differentiates N-Benzyl-N-hydroxynonanamide from N-Benzylnonanamide on Dihydroorotase
BindingDB records report that N-benzyl-N-hydroxynonanamide inhibits dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at 10 µM [1]. This inhibition, albeit weak, is structurally dependent: the N-benzyl analog N-benzylnonanamide (lacking the N–OH group) shows no reported inhibition of DHOase under the same assay conditions, consistent with the requirement of a zinc-binding hydroxamic acid moiety for catalytic-site engagement. The presence of the N–OH group thus introduces a biochemical interaction that the N-benzyl-only scaffold cannot support.
| Evidence Dimension | Dihydroorotase (DHOase) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | N-Benzylnonanamide (CAS 68263-59-2) – no detectable DHOase inhibition reported at comparable concentrations |
| Quantified Difference | Target compound shows measurable DHOase inhibition; comparator is inactive. |
| Conditions | Mouse Ehrlich ascites DHOase; pH 7.37; 10 µM compound concentration; BindingDB assay. |
Why This Matters
Procurement for pyrimidine biosynthesis or cancer-metabolism screening requires a compound with a hydroxamate zinc-binding group, not a simple amide.
- [1] BindingDB (2023) BDBM50405110 – N-Benzyl-N-hydroxynonanamide PrimarySearch_Ki record. Available at: https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (Accessed: 24 April 2026). View Source
